Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate
CAS No.:
Cat. No.: VC15001540
Molecular Formula: C45H58O6
Molecular Weight: 694.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H58O6 |
|---|---|
| Molecular Weight | 694.9 g/mol |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate |
| Standard InChI | InChI=1S/C45H58O6/c1-28(2)11-10-12-29(3)37-19-20-38-35-17-15-31-25-34(21-23-44(31,5)39(35)22-24-45(37,38)6)50-41(46)27-48-33-16-18-36-40(26-33)49-30(4)43(42(36)47)51-32-13-8-7-9-14-32/h7-9,13-16,18,26,28-29,34-35,37-39H,10-12,17,19-25,27H2,1-6H3/t29-,34+,35+,37-,38+,39+,44+,45-/m1/s1 |
| Standard InChI Key | IIGRDMGSUZVAEH-GBCSKSRWSA-N |
| Isomeric SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=CC=C7 |
| Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC=C7 |
Introduction
Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is a complex organic compound belonging to the class of steroids, specifically derived from cholesterol. It features a steroidal backbone combined with a phenoxy and chromene moiety, making it a unique derivative with potential applications in pharmaceuticals and biochemistry.
Synthesis and Production
The synthesis of Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate typically involves several steps of organic reactions. These methods require precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, which are crucial for therapeutic applications. Similar compounds have been investigated for their effects on cholesterol metabolism and cardiovascular health.
Biological Activities Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cholesterol | Steroidal structure | Essential for cell membrane integrity; precursor for steroid hormones |
| Cholesteryl acetate | Acetate ester of cholesterol | Potential use in lipid regulation |
| 2-Methylchromone derivatives | Chromone backbone | Antioxidant and anti-inflammatory properties |
| Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate | Combination of cholesterol and chromene functionalities | Potential anti-inflammatory and antioxidant effects |
Research and Future Directions
Research on Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is ongoing, with a focus on understanding its mechanism of action and potential therapeutic effects. Interaction studies involving this compound are essential for elucidating its biological activities and applications in medicinal chemistry.
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